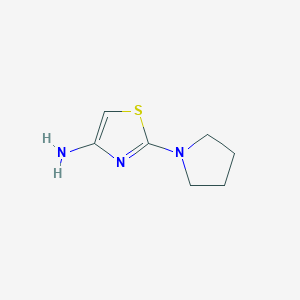![molecular formula C13H16FN3 B1517451 {3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine CAS No. 1192579-89-7](/img/structure/B1517451.png)
{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine
Overview
Description
{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a fluorophenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine typically involves the following steps:
Formation of the Pyrazole Core: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions, where a fluorine atom is introduced to the benzene ring.
Attachment of the Propylamine Chain: : The propylamine chain can be attached to the pyrazole ring through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the compound is likely produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH) are used for substitution reactions.
Major Products Formed
Oxidation: : Formation of pyrazol-5-one derivatives.
Reduction: : Formation of reduced pyrazole derivatives.
Substitution: : Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine has various applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: : Investigated for its potential use in drug development, particularly in the treatment of diseases involving inflammation and infection.
Industry: : Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which {3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine exerts its effects involves interaction with specific molecular targets and pathways. The fluorophenyl group can enhance binding affinity to receptors or enzymes, leading to biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine is similar to other pyrazole derivatives, such as:
Pyrazole: : The basic structure without substituents.
Fluorinated Pyrazoles: : Pyrazoles with different fluorine positions or additional fluorine atoms.
Aryl-substituted Pyrazoles: : Pyrazoles with various aryl groups attached.
The uniqueness of this compound lies in its specific combination of the fluorophenyl group and the propylamine chain, which can influence its chemical properties and biological activity.
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-15-8-2-3-12-9-13(17-16-12)10-4-6-11(14)7-5-10/h4-7,9,15H,2-3,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKRTYXINKLSOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC(=NN1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


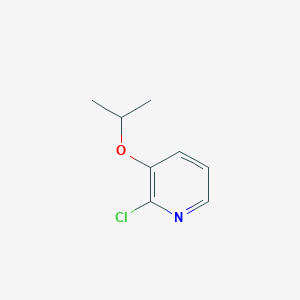
![3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1517369.png)

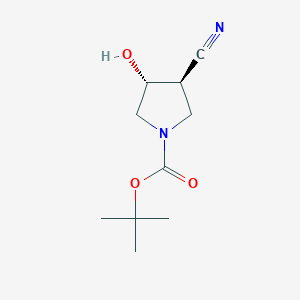
![5-amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1517375.png)
![1-(2-aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1517376.png)
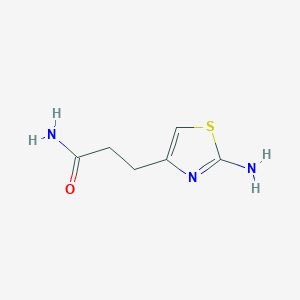

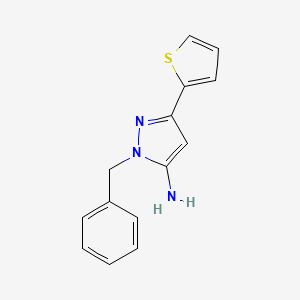

![[6-(Tert-butoxy)pyridin-3-yl]methanamine](/img/structure/B1517384.png)

